molecular formula C15H13FO4 B133757 3',4'-Dihydroxyflurbiprofen CAS No. 66067-41-2

3',4'-Dihydroxyflurbiprofen

Cat. No. B133757
CAS RN: 66067-41-2
M. Wt: 276.26 g/mol
InChI Key: PXJMZAQJKURKMR-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxyflurbiprofen is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug . It has a molecular formula of C15H13FO4, an average mass of 276.260 Da, and a monoisotopic mass of 276.079773 Da .


Synthesis Analysis

The biotransformation of flurbiprofen was investigated in Cunninghamella spp. Mono- and dihydroxylated metabolites were detected using gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy . The major metabolite 4’-hydroxyflurbiprofen was isolated by preparative high-pressure liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dihydroxyflurbiprofen consists of a biphenyl group with two hydroxyl groups at the 3’ and 4’ positions, a fluorine atom at the 2 position, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dihydroxyflurbiprofen include a molecular formula of C15H13FO4, an average mass of 276.260 Da, and a monoisotopic mass of 276.079773 Da .

Scientific Research Applications

Anti-Inflammatory Properties

3’,4’-Dihydroxyflurbiprofen exhibits significant anti-inflammatory activity. Researchers have synthesized novel flurbiprofen derivatives by combining flurbiprofen with various substituted 2-phenethylamines. These derivatives were thoroughly characterized using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS). In vitro experiments confirmed their potential as anti-inflammatory agents .

Antioxidant Activity

The same synthesized compounds were evaluated for their antioxidant properties. The results indicated that 3’,4’-Dihydroxyflurbiprofen derivatives exhibit substantial antioxidant activity. These findings are statistically comparable to reference compounds, highlighting their potential in combating oxidative stress .

Lipophilicity and Partition Coefficient

The lipophilicity of these derivatives was determined both theoretically (using the c Log P method) and experimentally (through partition coefficient measurements). Understanding their lipophilic properties is crucial for drug development and bioavailability assessment .

In Silico Binding Affinity

To gain insights into their binding affinity, researchers conducted molecular docking studies. These studies explored the interactions of the compounds with human serum albumin (HSA). The results shed light on the molecular mechanisms underlying their biological activities .

Toxicity Assessment

Using in silico methods, the toxicity of 3’,4’-Dihydroxyflurbiprofen derivatives was calculated, resulting in LD50 values. Remarkably, depending on the administration route, these novel derivatives exhibited lower toxicity compared to standard flurbiprofen .

Mechanism of Action

properties

IUPAC Name

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMZAQJKURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984565
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dihydroxyphenyl)-3-fluorophenyl]propanoic acid

CAS RN

66067-41-2
Record name 3',4'-Dihydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-4'-DIHYDROXYFLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',4'-Dihydroxyflurbiprofen
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3',4'-Dihydroxyflurbiprofen
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3',4'-Dihydroxyflurbiprofen
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3',4'-Dihydroxyflurbiprofen
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3',4'-Dihydroxyflurbiprofen
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3',4'-Dihydroxyflurbiprofen

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